molecular formula C11H12BrNO2 B5847077 2-(2-bromophenoxy)-N-cyclopropylacetamide

2-(2-bromophenoxy)-N-cyclopropylacetamide

Cat. No.: B5847077
M. Wt: 270.12 g/mol
InChI Key: ZQADJKOBUATWFF-UHFFFAOYSA-N
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Description

2-(2-Bromophenoxy)-N-cyclopropylacetamide is an organic compound that features a bromophenoxy group attached to a cyclopropylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenoxy)-N-cyclopropylacetamide typically involves the reaction of 2-bromophenol with cyclopropylamine in the presence of a suitable acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The process can be summarized as follows:

    Formation of 2-bromophenoxy intermediate: 2-bromophenol is reacted with an acylating agent to form 2-bromophenoxyacetyl chloride.

    Amidation reaction: The intermediate is then reacted with cyclopropylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield corresponding products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

    Nucleophilic substitution: Formation of azido or cyano derivatives.

    Oxidation: Formation of corresponding oxidized products.

    Reduction: Formation of reduced amide or amine derivatives.

    Hydrolysis: Formation of carboxylic acid and cyclopropylamine.

Scientific Research Applications

2-(2-Bromophenoxy)-N-cyclopropylacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    2-(2-Chlorophenoxy)-N-cyclopropylacetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Fluorophenoxy)-N-cyclopropylacetamide: Similar structure but with a fluorine atom instead of bromine.

    2-(2-Iodophenoxy)-N-cyclopropylacetamide: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 2-(2-Bromophenoxy)-N-cyclopropylacetamide is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can result in distinct biological activities and binding affinities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

2-(2-bromophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-9-3-1-2-4-10(9)15-7-11(14)13-8-5-6-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQADJKOBUATWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718477
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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